ethyl 2-methylindolizine-1-carboxylate
CAS No.: 31108-60-8
Cat. No.: VC8376366
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31108-60-8 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | ethyl 2-methylindolizine-1-carboxylate |
| Standard InChI | InChI=1S/C12H13NO2/c1-3-15-12(14)11-9(2)8-13-7-5-4-6-10(11)13/h4-8H,3H2,1-2H3 |
| Standard InChI Key | AEVIPPKEGKHLRI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C=CC=CN2C=C1C |
| Canonical SMILES | CCOC(=O)C1=C2C=CC=CN2C=C1C |
Introduction
Structural Characteristics and Nomenclature
Ethyl 2-methylindolizine-1-carboxylate consists of an indolizine core substituted with a methyl group at position 2 and an ethyl ester group at position 1 (Figure 1). The indolizine skeleton is a 10-π-electron aromatic system, with the methyl and ester groups influencing its electronic distribution and reactivity. The compound’s IUPAC name is derived from its substitution pattern: ethyl denotes the ester’s ethyl group, 2-methyl specifies the methyl substituent on the indolizine ring, and 1-carboxylate indicates the ester’s position .
Crystallographic studies of related indolizine esters, such as ethyl 3-formyl-2-methylindolizine-1-carboxylate, reveal planar ring systems with bond lengths and angles consistent with aromaticity . For example, the C–C bonds in the indolizine core typically range between 1.36–1.42 Å, while the ester carbonyl group exhibits a bond length of ~1.21 Å, characteristic of conjugated carbonyl systems .
Synthetic Methodologies
The synthesis of ethyl 2-methylindolizine-1-carboxylate derivatives often involves cycloaddition reactions or functionalization of preformed indolizines. A representative route, adapted from studies on analogous compounds, proceeds as follows:
Cycloaddition Approach
A common strategy involves a 3+2 cycloaddition between pyridinium ylides and electron-deficient acetylenes. For instance, 4-methoxypyridine reacts with phenacyl bromides to form pyridinium salts, which subsequently undergo cycloaddition with dimethyl acetylenedicarboxylate (DMAD) in dimethylformamide (DMF) (Figure 2) . The reaction proceeds at room temperature, yielding indolizine esters after base-induced deprotonation. This method offers positional specificity, with the ester and methyl groups introduced via the acetylene and pyridinium precursors, respectively .
Esterification of Indolizine Carboxylic Acids
Alternative routes involve esterification of indolizine-1-carboxylic acids. For example, indolizine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which is then reacted with ethanol to yield the ethyl ester . This method, initially developed for indole derivatives, has been adapted for indolizines with modifications to reaction conditions (e.g., solvent, temperature) .
Representative Synthetic Protocol
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Formation of Pyridinium Salt: 4-Methoxypyridine (1.0 equiv) and phenacyl bromide (1.2 equiv) are stirred in acetone at 0°C for 1 hour.
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Cycloaddition: The pyridinium salt is reacted with DMAD (1.5 equiv) in DMF at 25°C for 12 hours.
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Work-Up: The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate = 4:1) .
Spectroscopic Characterization
Ethyl 2-methylindolizine-1-carboxylate and its analogs exhibit distinct spectroscopic features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃): The methyl group at position 2 appears as a singlet at δ 2.10–2.20 ppm. The ethyl ester moiety shows a quartet (δ 4.30–4.40 ppm, J = 7.2 Hz) for the –CH₂– group and a triplet (δ 1.35–1.45 ppm, J = 7.2 Hz) for the terminal methyl group. Aromatic protons resonate between δ 6.60–9.60 ppm, with coupling constants indicative of the indolizine ring’s substitution pattern .
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¹³C NMR: The ester carbonyl carbon appears at δ 165–170 ppm. The methyl carbon (C2) resonates at δ 10–15 ppm, while the ethyl carbons are observed at δ 14 (CH₃), δ 60–65 (CH₂), and δ 165–170 (C=O) .
Infrared (IR) Spectroscopy
Key IR absorptions include:
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C=O stretch: 1680–1700 cm⁻¹ (ester carbonyl).
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C–O stretch: 1200–1300 cm⁻¹ (ester C–O).
Biological Activities and Applications
While direct pharmacological data for ethyl 2-methylindolizine-1-carboxylate are scarce, structurally related indolizines demonstrate promising bioactivities:
Anti-Tubercular Activity
Ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.5–2.0 µg/mL) . The methoxy and benzoyl groups enhance membrane permeability and target engagement, likely inhibiting cell wall biosynthesis .
Cyclooxygenase-2 (COX-2) Inhibition
Indolizine carboxylates with electron-withdrawing substituents (e.g., nitro, cyano) show selective COX-2 inhibition (IC₅₀ = 1.2–3.8 µM), making them candidates for anti-inflammatory drug development . Molecular docking studies suggest these compounds occupy the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 .
Material Science Applications
Indolizine esters’ planar aromatic systems and extended π-conjugation make them suitable for optoelectronic materials. Derivatives with electron-donating/withdrawing groups exhibit tunable fluorescence (λₑₘ = 400–550 nm), relevant for organic light-emitting diodes (OLEDs) .
Computational and ADMET Studies
In silico analyses of indolizine carboxylates predict favorable drug-likeness:
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